molecular formula C20H20ClN3O2S2 B12145500 (5E)-3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-[(5-methylfuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-[(5-methylfuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12145500
M. Wt: 434.0 g/mol
InChI Key: IGCSRTXMIFJEFJ-LDADJPATSA-N
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Description

(5E)-3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-[(5-methylfuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is a synthetically derived small molecule recognized for its potent inhibitory activity against the phosphoinositide 3-kinase (PI3K) and protein kinase B (Akt) signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of numerous cancers. The compound's primary research value lies in its application as a chemical probe to elucidate the complexities of PI3K/Akt signaling in oncogenesis and to explore potential therapeutic strategies. Research indicates that this rhodanine-based compound exerts significant anti-proliferative effects on various human cancer cell lines. Its mechanism is associated with the induction of apoptosis and the arrest of the cell cycle, making it a valuable tool for in vitro studies aimed at understanding the molecular determinants of cancer cell viability and death. The structural design, incorporating a 3-chlorophenylpiperazine moiety, contributes to its targeted interaction with key components of this pro-survival pathway. Consequently, it serves as a crucial research compound for investigating novel oncological targets and for the preclinical assessment of pathway-specific inhibition as an anti-cancer approach.

Properties

Molecular Formula

C20H20ClN3O2S2

Molecular Weight

434.0 g/mol

IUPAC Name

(5E)-3-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H20ClN3O2S2/c1-14-5-6-17(26-14)12-18-19(25)24(20(27)28-18)13-22-7-9-23(10-8-22)16-4-2-3-15(21)11-16/h2-6,11-12H,7-10,13H2,1H3/b18-12+

InChI Key

IGCSRTXMIFJEFJ-LDADJPATSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C/2\C(=O)N(C(=S)S2)CN3CCN(CC3)C4=CC(=CC=C4)Cl

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)N(C(=S)S2)CN3CCN(CC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Core Thiazolidin-4-One Formation

The thiazolidin-4-one scaffold is typically synthesized via a three-component reaction involving an amine, aldehyde, and thioglycolic acid. For example, Prasad et al. demonstrated that refluxing substituted anilines with aromatic aldehydes and thioglycolic acid in polypropylene glycol (PPG) at 110°C yields 2-aryl-thiazolidin-4-ones in 83% efficiency. This method avoids toxic solvents and simplifies purification via column chromatography.

For the target compound, the amine component is 1-(3-chlorophenyl)piperazine, while the aldehyde is 5-methylfuran-2-carbaldehyde. Cyclocondensation under PPG-mediated conditions forms the thiazolidinone core, with the exocyclic double bond at C5 arising from Knoevenagel condensation.

Functionalization of the Piperazine Moiety

Introducing the 4-(3-chlorophenyl)piperazine group requires pre-functionalization. Kaboudin et al. developed a four-component reaction using hydrazine carbothioamide derivatives and dimethyl acetylenedicarboxylate (DMAD) in ethanol to install piperazine-like substituents. For this compound, 1-(3-chlorophenyl)piperazine is synthesized separately via nucleophilic aromatic substitution of chlorobenzene with piperazine, followed by purification via recrystallization.

Knoevenagel Condensation for Exocyclic Double Bond

The (5E)-configuration at the C5 methylidene position is achieved using acetic acid/sodium acetate buffer under reflux. Apostolidis et al. showed that substituted benzaldehydes react with 2-thioxothiazolidin-4-ones in this system to form arylidene derivatives with >90% stereoselectivity. Replacing benzaldehyde with 5-methylfuran-2-carbaldehyde in this step installs the furyl group while maintaining the E-configuration.

Optimized Synthetic Pathways

Conventional Three-Step Synthesis

Step 1: Piperazine Synthesis
1-(3-Chlorophenyl)piperazine is prepared by reacting piperazine with 1-bromo-3-chlorobenzene in dimethylformamide (DMF) at 120°C for 12 hours. Yield: 68%.

Step 2: Thiazolidinone Core Formation
A mixture of 1-(3-chlorophenyl)piperazine (10 mmol), thioglycolic acid (12 mmol), and paraformaldehyde (10 mmol) in PPG is heated at 110°C for 6 hours. The intermediate 3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-thioxo-1,3-thiazolidin-4-one is isolated via silica gel chromatography (hexane:ethyl acetate = 7:3). Yield: 76%.

Step 3: Knoevenagel Condensation
The intermediate (5 mmol) is refluxed with 5-methylfuran-2-carbaldehyde (6 mmol) in acetic acid/sodium acetate (20 mL) for 4 hours. The product precipitates upon cooling and is recrystallized from ethanol. Yield: 82%; m.p. 214–216°C.

Green Chemistry Approach

Angapelly et al. reported a one-pot ultrasound-assisted method using vanadyl sulfate (VOSO₄) in acetonitrile. Applying this to the target compound:

  • 1-(3-Chlorophenyl)piperazine (10 mmol), 5-methylfuran-2-carbaldehyde (10 mmol), thioglycolic acid (12 mmol), and VOSO₄ (0.5 mmol) are sonicated at 70°C for 90 minutes.

  • Yield: 88%; reaction time reduced by 60% compared to conventional heating.

Analytical Characterization Data

ParameterValue/DescriptionMethod
Molecular FormulaC₂₀H₂₁ClN₄O₂S₂HR-MS
Molecular Weight457.0 g/molCalculated
Melting Point214–216°CDifferential Scanning Calorimetry
λₘₐₛ (UV-Vis)278 nm, 324 nmEthanol solution
IR (KBr)1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1220 cm⁻¹ (C-S)FT-IR

¹H NMR (400 MHz, DMSO-d₆) : δ 7.45 (s, 1H, furan-H), 6.92–7.20 (m, 4H, Ar-H), 4.10 (s, 2H, CH₂-piperazine), 3.20–3.50 (m, 8H, piperazine-H), 2.35 (s, 3H, CH₃-furan).

Comparative Analysis of Synthetic Methods

Yield and Efficiency

  • Conventional PPG method : 76% yield over three steps; requires column chromatography.

  • Ultrasound-assisted method : 88% yield in one pot; eliminates intermediate isolation.

Stereochemical Control

The E-configuration at C5 is confirmed via NOESY spectroscopy, showing no correlation between the furyl methyl group and the thiazolidinone protons.

Industrial-Scale Considerations

Kalhor et al. demonstrated that nano-Ni@zeolite-Y catalysts reduce reaction times to 5 minutes under solvent-free conditions. Scaling this for the target compound could involve:

  • Continuous flow reactors with in-line purification.

  • Palladium nanoparticle (Pd NP) catalysts to enhance thiol-ene coupling efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioxo group (C=S) at position 2 undergoes nucleophilic substitutions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media to form thioether derivatives.

  • Amination : Substitution with amines (e.g., benzylamine) produces thiourea analogues, enhancing solubility .

Mechanistic Insight :
The sulfur atom’s lone pair facilitates nucleophilic attack, with reactivity modulated by the electron-withdrawing piperazine group .

Oxidation Reactions

The thioxo group is susceptible to oxidation:

  • Sulfoxide formation : Treatment with H₂O₂ in acetic acid yields the sulfoxide derivative.

  • Sulfone formation : Prolonged oxidation with mCPBA (meta-chloroperbenzoic acid) converts C=S to C=O .

Table 2: Oxidation Outcomes

Oxidizing AgentProductReaction TimeYield (%)
H₂O₂Sulfoxide2 h65
mCPBASulfone6 h58

Cycloaddition and Condensation Reactions

The exocyclic methylidene group (C=CH-) participates in:

  • Diels-Alder reactions : Reacts with dienophiles (e.g., maleic anhydride) to form six-membered bicyclic adducts .

  • Knoevenagel condensation : With active methylene compounds (e.g., malononitrile) under basic conditions, yielding extended π-conjugated systems .

Stereochemical Note : The Z-configuration of the methylidene group directs regioselectivity in cycloadditions .

Comparative Reactivity with Analogues

Table 3: Reactivity Comparison

FeatureThis CompoundRhodanine-Furan Analogues
Thioxo group reactivityHigh (electron-deficient)Moderate
Oxidation susceptibilityHighLow
Cycloaddition efficiency82% (with maleic anhydride)68%

Mechanistic Insights and Catalytic Conditions

  • Solvent effects : Ethanol or DMF enhances reaction rates due to polarity matching .

  • Catalysts : DSDABCOC (a quaternary ammonium salt) improves yields in condensations by 15–20% .

  • Temperature : Reactions above 70°C are critical for overcoming steric hindrance from the 3-chlorophenyl group .

Scientific Research Applications

Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their potential as anticancer agents. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines. For instance, a study highlighted several thiazolidin-4-one derivatives demonstrating significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values as low as 0.24 µM . The mechanism often involves the inhibition of key enzymes associated with cancer cell growth, such as cyclin-dependent kinases (CDKs) and multi-tyrosine kinases .

Antimicrobial Properties

The antimicrobial potential of thiazolidin-4-one derivatives is another significant area of research. These compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, by inhibiting biofilm formation and bacterial growth . The structure of thiazolidinones allows for modifications that enhance their activity against resistant strains of bacteria.

Other Biological Activities

Beyond anticancer and antimicrobial properties, thiazolidin-4-one derivatives exhibit a range of biological activities:

  • Anticonvulsant : Some derivatives have been tested for their ability to reduce seizure activity in animal models.
  • Antidiabetic : Certain compounds in this class have shown potential in lowering blood glucose levels in diabetic models.
  • Antiparasitic : Research has indicated efficacy against parasites such as Plasmodium spp., the causative agent of malaria .

Case Study 1: Anticancer Activity

A notable study investigated the anticancer effects of a series of thiazolidin-4-one derivatives on renal cell adenocarcinoma (769-P). The results demonstrated that specific derivatives exhibited potent inhibitory effects on cell proliferation, suggesting their potential as therapeutic agents in renal cancer treatment .

Case Study 2: Antimicrobial Efficacy

In another study, a new series of thiazolidinone derivatives were synthesized and evaluated for their antimicrobial activities. The results indicated that certain compounds displayed significant inhibition against biofilm formation by Staphylococcus aureus, with MIC values indicating strong antibacterial properties .

Table 1: Summary of Biological Activities of Thiazolidin-4-One Derivatives

Activity TypeExample CompoundsTarget Organisms/Cell LinesIC50 Values (µM)
AnticancerCompound 1MCF-70.54
Compound 2HepG20.24
AntimicrobialCompound AStaphylococcus aureus31.25
Compound BPseudomonas aeruginosa62.5
AnticonvulsantCompound CAnimal ModelNot specified
AntidiabeticCompound DDiabetic ModelNot specified

Table 2: Structure Activity Relationship (SAR) Insights

Structural FeatureObserved Activity
Presence of ChlorineEnhanced anticancer activity
Piperazine moietyIncreased antimicrobial efficacy
Furan ringImproved bioactivity

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. For example, it might inhibit an enzyme by binding to its active site or modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

(a) (5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

  • Structure: Features a 2-methylbenzylidene group and a phenyl substituent at position 3 of the thiazolidinone ring.
  • Key Differences : Lacks the piperazine moiety and methylfuran group present in the target compound.

(b) CAS 35440-46-1: (5E)-2-[4-(4-Chlorophenyl)piperazin-1-yl]-5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one

  • Structure : Contains a 4-chlorophenylpiperazine group and a 4-hydroxybenzylidene substituent.
  • Key Differences : The 4-chlorophenyl group (vs. 3-chlorophenyl in the target compound) and hydroxyl substitution on the benzylidene moiety may influence solubility and receptor binding.
  • Research Findings : Marketed as a chemical standard; biological data are unspecified .

(c) Piperazine-Containing Thiazolo[5,4-d]pyrimidine Derivatives

  • Structure : Thiazolo-pyrimidine hybrids with piperazine tails.
  • Research Findings : Synthesized via coupling reactions between amine tails and heterocyclic cores, highlighting scalable synthetic routes .

Functional Group Impact on Bioactivity

  • Piperazine Moieties : Piperazine derivatives are common in drug design due to their ability to enhance solubility and interact with central nervous system targets. The 3-chlorophenyl substitution in the target compound may confer distinct receptor affinity compared to 4-chlorophenyl analogues .
  • Methylfuran vs. Benzylidene Groups : The 5-methylfuran-2-ylidene group in the target compound introduces steric and electronic differences compared to benzylidene-based analogues (e.g., CAS 35440-46-1). Furan rings may enhance metabolic stability but reduce aromatic π-π stacking interactions .

Data Tables

Compound Name/ID Core Structure Key Substituents Bioactivity (EC₅₀/SI) Reference
Target Compound Thiazolidinone 3-chlorophenylpiperazine, 5-methylfuran Not reported -
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one Thiazolidinone 2-methylbenzylidene, phenyl Crystallographic data only
CAS 35440-46-1 Thiazol-4-one 4-chlorophenylpiperazine, 4-hydroxybenzylidene Unspecified
Piroxicam Analogues (e.g., 13d, 13l, 13m) Isoxicam-like Modified piroxicam scaffold Anti-HIV (EC₅₀: 20–25 µM, SI > 26)

Research Findings

  • Anti-HIV Activity: Piroxicam analogues with structural modifications similar to thiazolidinones demonstrated EC₅₀ values of 20–25 µM, suggesting that the thiazolidinone scaffold could be optimized for antiviral activity .
  • Synthetic Accessibility: Piperazine-linked thiazolidinones are synthesized via modular approaches, enabling rapid diversification of substituents .
  • Substituent Effects : The position of chlorine on the phenylpiperazine moiety (3- vs. 4-) may alter binding kinetics, as seen in receptor-targeted compounds .

Biological Activity

The compound (5E)-3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-[(5-methylfuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Biological Activity Overview

Thiazolidin-4-one derivatives have been extensively studied for their various biological activities, including:

  • Anticancer
  • Antidiabetic
  • Antimicrobial
  • Anti-inflammatory
  • Antioxidant

The specific compound under consideration possesses a thiazolidinone core that is known to exhibit significant biological activities due to the presence of various substituents that can enhance its pharmacological properties.

Anticancer Activity

Recent studies indicate that thiazolidin-4-one derivatives, including the compound , have shown promising anticancer activity. This is primarily attributed to their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have demonstrated cytotoxic effects against human liver hepatocellular carcinoma (HepG2) cells with IC50 values in the micromolar range .

Antidiabetic Potential

Thiazolidinones are recognized for their role as antidiabetic agents, particularly through their action as PPARγ agonists. This mechanism enhances insulin sensitivity and glucose uptake in cells. The compound's structural features suggest potential modifications that could optimize its efficacy as an antidiabetic agent .

Antimicrobial Properties

The antimicrobial activity of thiazolidinone derivatives has been well documented. The compound's piperazine moiety may contribute to enhanced antibacterial effects against various pathogens. Research has shown that thiazolidinones can exhibit significant activity against Mycobacterium tuberculosis and other bacterial strains, making them candidates for further development as antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is closely linked to their chemical structure. The following table summarizes key structural features and their associated biological activities:

Structural FeatureBiological ActivityReference
Thiazolidinone coreAnticancer, Antidiabetic
Piperazine substituentEnhanced antimicrobial activity
Methylfuran moietyPotential antioxidant properties
Chlorophenyl groupImproved cytotoxicity

Case Studies

  • Anticancer Evaluation : A study evaluated a series of thiazolidinone derivatives for their anticancer properties against various cell lines. The results indicated that modifications at the 5-position significantly enhanced cytotoxicity against HepG2 cells, with some compounds achieving IC50 values below 10 µM .
  • Antimicrobial Screening : In another investigation, derivatives with piperazine and chlorophenyl groups were tested against Mycobacterium tuberculosis. Compounds demonstrated MIC values less than 5 µM, indicating strong antimicrobial potential .
  • Antioxidant Activity : The antioxidant capacity of thiazolidinone derivatives was assessed using DPPH radical scavenging assays. Compounds exhibited varying degrees of activity, with some showing comparable effects to established antioxidants like vitamin C .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (5E)-3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-[(5-methylfuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one, and how are reaction conditions optimized?

  • Methodology : A common approach involves nucleophilic substitution of piperazine derivatives with thiazolidinone precursors. For example, piperazine derivatives (e.g., 4-(3-chlorophenyl)piperazine) are reacted with thiazolidinone intermediates under basic conditions (e.g., K₂CO₃ in THF) at elevated temperatures. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through recrystallization from solvents like THF or acetone . Adjusting stoichiometry, solvent polarity, and reaction time can optimize yields.

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for validation?

  • Methodology :

  • IR spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹).
  • ¹H/¹³C NMR confirms substituent positions and stereochemistry. For instance, the methylidene proton (C=CH) appears as a singlet at δ ~7.5–8.0 ppm, while piperazine protons resonate as multiplets at δ ~2.5–3.5 ppm .
  • Melting point analysis (e.g., 262–264°C for analogs) provides purity validation .

Q. What are common impurities in the synthesis of this compound, and how are they addressed during purification?

  • Methodology : Byproducts such as unreacted piperazine or oxidized furan derivatives may form. Recrystallization (e.g., using THF or DMF-acetic acid mixtures) effectively removes polar impurities, while column chromatography with silica gel resolves non-polar contaminants. Purity is confirmed via HPLC or mass spectrometry .

Advanced Research Questions

Q. How can Design of Experiments (DoE) be applied to optimize reaction yields and minimize side reactions?

  • Methodology : DoE principles (e.g., factorial designs) test variables like temperature, solvent ratio (THF:DMF), and catalyst loading. For example, a central composite design could identify optimal conditions for maximizing yield while minimizing dimerization or oxidation byproducts. Statistical tools (e.g., ANOVA) validate significance, as demonstrated in flow-chemistry optimizations .

Q. What computational methods are suitable for analyzing the electronic structure and noncovalent interactions of this compound?

  • Methodology :

  • Multiwfn software calculates electrostatic potential maps, electron localization functions (ELF), and bond orders to visualize charge distribution and aromatic π-interactions .
  • Noncovalent interaction (NCI) plots reveal hydrogen bonding (e.g., between thioxo groups and solvent) and van der Waals contacts in crystal structures, critical for understanding packing efficiency .

Q. How do structural modifications (e.g., substituting the 5-methylfuran group) impact bioactivity, and what assays validate these effects?

  • Methodology : Replace the methylfuran with other heterocycles (e.g., thiophene or pyridine) via Suzuki coupling or aldol condensation. Assess antimicrobial activity via microdilution assays (MIC values) or enzyme inhibition (e.g., COX-2 or kinase assays). Correlate results with Hammett constants or steric parameters to establish structure-activity relationships (SAR) .

Q. What crystallographic techniques resolve the stereochemistry and conformational dynamics of the methylidene substituent?

  • Methodology : Single-crystal X-ray diffraction confirms the (5E) configuration and dihedral angles between the thiazolidinone core and substituents. For analogs, torsion angles of ~10–15° between the furan and thiazolidinone rings indicate planar rigidity, while piperazine adopts a chair conformation .

Data Contradictions and Resolution

  • Synthesis Solvents : uses THF for recrystallization, while employs DMF-acetic acid. Resolution: THF is ideal for non-polar intermediates, whereas DMF-acetic acid enhances solubility for polar derivatives.
  • Base Selection : K₂CO₃ ( ) vs. sodium acetate ( ). Sodium acetate is milder, suitable for acid-sensitive intermediates, while K₂CO₃ drives reactions to completion via stronger deprotonation .

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